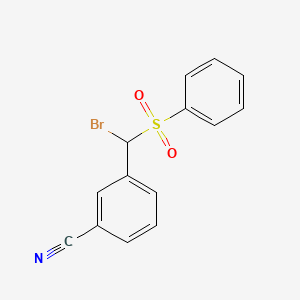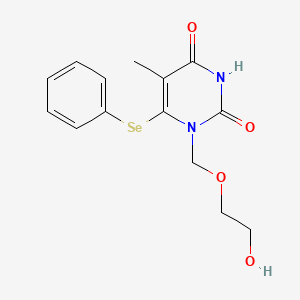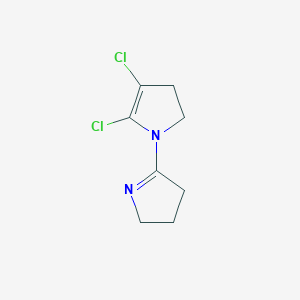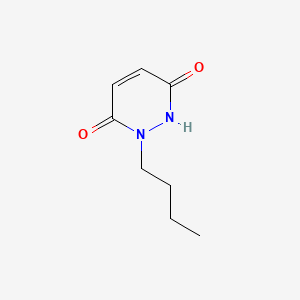
Acyclo-thymidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acyclo-thymidine is a synthetic nucleoside analog derived from thymidine. It is primarily known for its antiviral properties, particularly against herpes simplex virus types 1 and 2, and varicella-zoster virus. This compound mimics the natural nucleosides in the DNA, thereby interfering with viral DNA replication.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Acyclo-thymidine can be synthesized through a multi-step chemical process. One common method involves the reaction of thymidine with acyclovir. The process typically includes the protection of hydroxyl groups, followed by the introduction of the acyclo moiety through a glycosylation reaction. The final steps involve deprotection to yield the desired compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Acyclo-thymidine undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: this compound can be reduced to its corresponding alcohols under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleoside derivatives, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
Acyclo-thymidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: this compound is employed in studies involving DNA replication and repair mechanisms.
Medicine: The compound is extensively studied for its antiviral properties and potential therapeutic applications in treating viral infections.
Industry: It is used in the development of antiviral drugs and diagnostic tools.
Mecanismo De Acción
Acyclo-thymidine exerts its effects by mimicking natural nucleosides and incorporating into viral DNA during replication. This incorporation leads to premature chain termination, effectively halting viral DNA synthesis. The compound specifically targets viral thymidine kinase, which phosphorylates this compound to its active triphosphate form. This active form competes with natural nucleotides for incorporation into the viral DNA, leading to the inhibition of viral replication.
Comparación Con Compuestos Similares
Acyclovir: Another nucleoside analog with similar antiviral properties but different structural features.
Valacyclovir: A prodrug of acyclovir with improved oral bioavailability.
Ganciclovir: A nucleoside analog used to treat cytomegalovirus infections.
Uniqueness: Acyclo-thymidine is unique due to its specific structure, which allows it to effectively target viral thymidine kinase and inhibit viral DNA synthesis. Compared to other similar compounds, this compound may offer distinct advantages in terms of selectivity and potency against certain viral infections.
Propiedades
Número CAS |
117068-47-0 |
|---|---|
Fórmula molecular |
C12H16N2O7 |
Peso molecular |
300.26 g/mol |
Nombre IUPAC |
methyl 3-(2-methoxy-2-oxoethoxy)-3-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoate |
InChI |
InChI=1S/C12H16N2O7/c1-7-5-14(12(18)13-11(7)17)8(4-9(15)19-2)21-6-10(16)20-3/h5,8H,4,6H2,1-3H3,(H,13,17,18) |
Clave InChI |
RGBRNRQBZCLJPJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C(CC(=O)OC)OCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


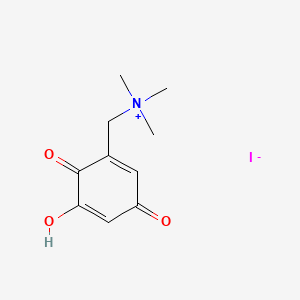
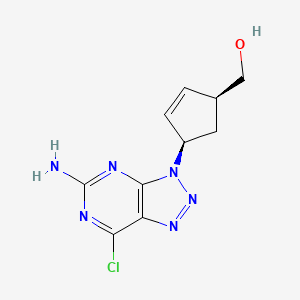
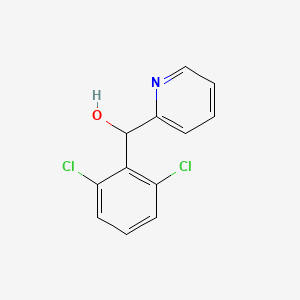
![2-[[4-[(2,4-Diaminopyrimidin-5-yl)methyl-methyl-amino]benzoyl]amino]pentanedioic acid](/img/structure/B12801429.png)


